4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include isopropyl derivatives, methoxyphenyl compounds, and methylsulfanyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrano and thieno rings through cyclization.
Substitution Reactions: Introduction of isopropyl, methoxyphenyl, and methylsulfanyl groups through nucleophilic or electrophilic substitution.
Condensation Reactions: Formation of the pyrimidinone core through condensation reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential pharmacological properties may be explored for the development of new therapeutic agents, particularly in the treatment of diseases where its specific functional groups play a crucial role.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which 6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one analogs: Compounds with slight modifications in the functional groups.
Other pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-ones: Compounds with different substituents on the pyrano or thieno rings.
Uniqueness
The uniqueness of 6-isopropyl-3-(4-methoxyphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
383898-38-2 |
---|---|
Molecular Formula |
C20H22N2O3S2 |
Molecular Weight |
402.5g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C20H22N2O3S2/c1-11(2)15-9-14-16(10-25-15)27-18-17(14)19(23)22(20(21-18)26-4)12-5-7-13(24-3)8-6-12/h5-8,11,15H,9-10H2,1-4H3 |
InChI Key |
VICOJVVETZWISG-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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